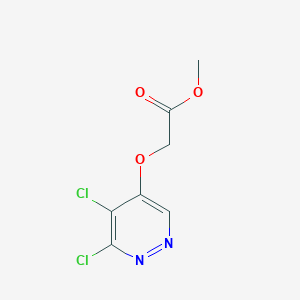

Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

CAS No.: 1346698-23-4

Cat. No.: VC15937990

Molecular Formula: C7H6Cl2N2O3

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346698-23-4 |

|---|---|

| Molecular Formula | C7H6Cl2N2O3 |

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate |

| Standard InChI | InChI=1S/C7H6Cl2N2O3/c1-13-5(12)3-14-4-2-10-11-7(9)6(4)8/h2H,3H2,1H3 |

| Standard InChI Key | BHBTWENTIWOUOM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)COC1=CN=NC(=C1Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate, reflects its core pyridazine ring substituted with chlorine atoms at positions 5 and 6, an ether-linked acetoxy group at position 4, and a methyl ester moiety. The canonical SMILES representation (COC(=O)COC1=CN=NC(=C1Cl)Cl) and InChIKey (BHBTWENTIWOUOM-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database searches.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1346698-23-4 |

| Molecular Formula | C7H6Cl2N2O3 |

| Molecular Weight | 237.04 g/mol |

| SMILES | COC(=O)COC1=CN=NC(=C1Cl)Cl |

| InChIKey | BHBTWENTIWOUOM-UHFFFAOYSA-N |

| PubChem CID | 71304363 |

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous pyridazine derivatives exhibit distinct NMR signals for carbonyl carbons (~165–170 ppm) and aromatic chlorines (~140 ppm) . The electron-withdrawing chlorine atoms likely deshield adjacent protons, producing unique NMR splitting patterns in the aromatic region (δ 7.5–8.5 ppm) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

Although no explicit protocols for Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate are documented, its synthesis likely involves:

-

Nucleophilic Aromatic Substitution: Reacting 4-hydroxy-5,6-dichloropyridazine with methyl chloroacetate under basic conditions (e.g., K2CO3 or Cs2CO3) .

-

Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxypyridazine derivatives with methyl glycolate.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Theoretical) |

|---|---|---|

| Halogenation | Cl2, FeCl3, 80°C | 70–85% |

| Etherification | Cs2CO3, DMF, 100°C, 12h | 50–65% |

| Esterification | CH3OH, H2SO4, reflux | >90% |

Optimization Challenges

Physicochemical Properties

Solubility Profile

Preliminary solubility data extrapolated from analogs indicate:

-

High solubility in polar aprotic solvents (e.g., DMF, DMSO)

-

Moderate solubility in dichloromethane and ethyl acetate

-

Low solubility in water (<0.1 mg/mL at 25°C)

Applications and Biological Relevance

Pharmaceutical Intermediate

Pyridazine cores are pivotal in kinase inhibitors and antiviral agents. The dichloro substitutions enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds for drug candidates . For example, methyl ester derivatives serve as precursors to carboxylic acids via saponification, a common step in prodrug synthesis.

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Ambeed | 95% | 1 g to 10 g | $200–$500/g |

| VulcanChem | 98% | 5 g to 50 g | $180–$450/g |

Future Research Directions

Mechanistic Studies

-

Metabolic Pathways: Investigating esterase-mediated hydrolysis in mammalian liver microsomes.

-

Crystallography: Resolving single-crystal X-ray structures to confirm regiochemistry.

Applied Research

-

Anticancer Screening: Testing against NCI-60 cancer cell lines.

-

Herbicidal Formulations: Evaluating pre-emergent activity in Arabidopsis thaliana.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume